molecular formula C19H13F6N5O3 B2780042 N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline CAS No. 400079-86-9

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline

Cat. No. B2780042
CAS RN: 400079-86-9
M. Wt: 473.335
InChI Key: DBUIYFXSBKDQKN-GDNBJRDFSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a triazol group, and a nitroethenyl group . Each of these groups contributes to the overall properties of the compound.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the nitro group can undergo reduction to form an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a trifluoromethyl group can increase the compound’s stability and change its reactivity .

Scientific Research Applications

Antibacterial Activity

3B-009: has demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive bacteria. Researchers have found that it effectively inhibits bacterial growth and prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . Additionally, it eradicates preformed biofilms more effectively than the control antibiotic vancomycin. The compound’s low toxicity to cultured human embryonic kidney cells makes it a promising candidate for combating bacterial infections.

Antimicrobial Agents

As an antimicrobial agent, 3B-009 shows promise in tackling drug-resistant bacterial strains. Its effectiveness against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium highlights its potential in addressing challenging infections .

Mode of Action

Investigations into the mode of action reveal that 3B-009 affects bacterial cell function through a broad range of inhibitory effects. These findings suggest that it targets essential cellular processes, making it a valuable tool for understanding bacterial physiology .

Trifluoromethylation

The trifluoromethyl group in 3B-009 plays a crucial role in its biological activity. Trifluoromethylation is a powerful strategy in pharmaceuticals, agrochemicals, and materials science. Researchers continue to explore the impact of this functional group on the compound’s properties .

Optoelectronic Devices

An intriguing application involves 3B-009 as an “unusual charge transfer accelerator” in perovskite optoelectronic devices. Specifically, it interacts with monomolecular Cb-OMe (4,4’-(ortho-carborane)bis(N,N-bis(4-methoxyphenyl)aniline)) to enhance device performance .

Biofilm Prevention

Beyond its antibacterial properties, 3B-009 holds promise in preventing biofilm formation. Biofilms contribute to persistent infections, and compounds like 3B-009 may offer new avenues for combating biofilm-related diseases .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many pharmaceuticals work by interacting with biological receptors, but without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has pharmaceutical potential, future research could focus on clinical trials .

properties

IUPAC Name

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6N5O3/c1-33-14-7-5-13(6-8-14)29-16(27-28-17(29)19(23,24)25)15(30(31)32)10-26-12-4-2-3-11(9-12)18(20,21)22/h2-10,26H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIYFXSBKDQKN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline

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